molecular formula C10H15N3O B14873622 2-cyclopropyl-5-ethoxy-N-methylpyrimidin-4-amine

2-cyclopropyl-5-ethoxy-N-methylpyrimidin-4-amine

Cat. No.: B14873622
M. Wt: 193.25 g/mol
InChI Key: WXCZOAMECQEFHG-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-ethoxy-N-methylpyrimidin-4-amine is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethoxy group, and a methylated amine group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-ethoxy-N-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated pyrimidine derivative under the influence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-5-ethoxy-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-cyclopropyl-5-ethoxy-N-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-ethoxy-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-5-ethoxy-N-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-cyclopropyl-5-ethoxy-N-methylpyrimidin-4-amine

InChI

InChI=1S/C10H15N3O/c1-3-14-8-6-12-9(7-4-5-7)13-10(8)11-2/h6-7H,3-5H2,1-2H3,(H,11,12,13)

InChI Key

WXCZOAMECQEFHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1NC)C2CC2

Origin of Product

United States

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